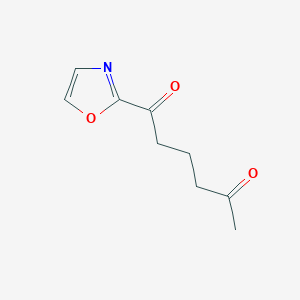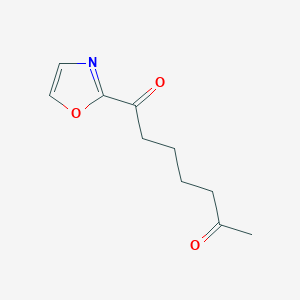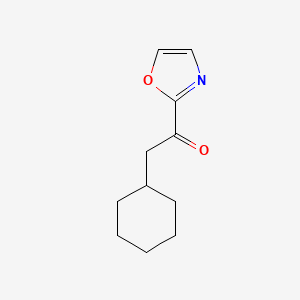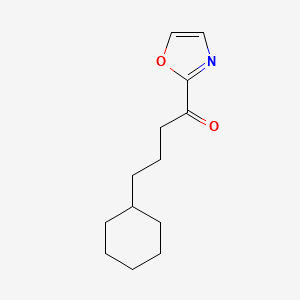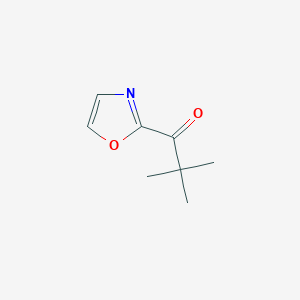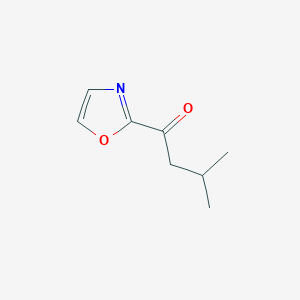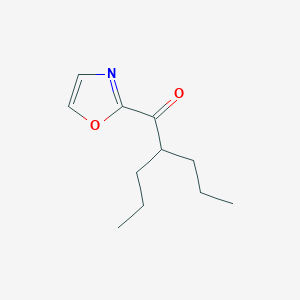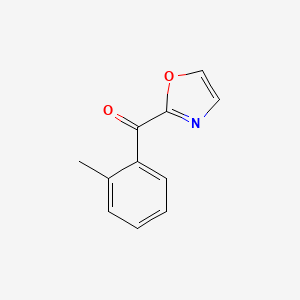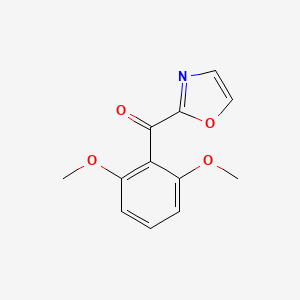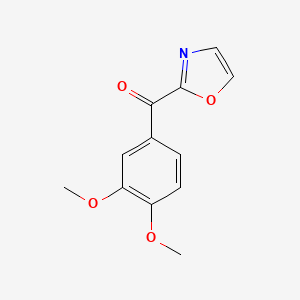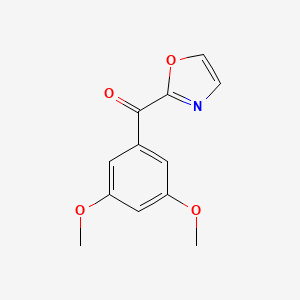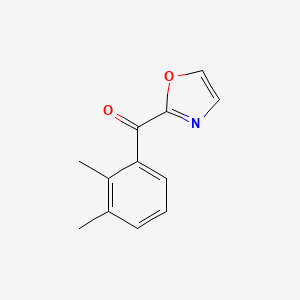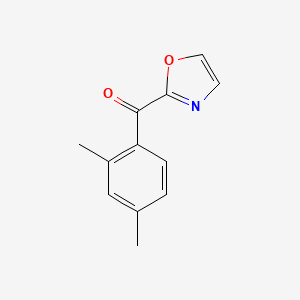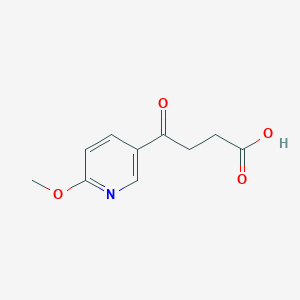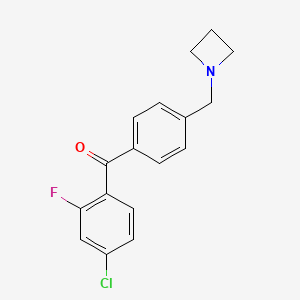
4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone, also known as ACBF, is a benzophenone derivative. It is a novel compound in the field of organic synthesis. The CAS Number is 898756-92-8 . The molecular formula is C17H15ClFNO and the molecular weight is 303.76 .
Molecular Structure Analysis
The InChI code for 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is1S/C17H15ClFNO/c18-14-6-7-15 (16 (19)10-14)17 (21)13-4-2-12 (3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 . The InChI key is KOJFDFXLDDLYPB-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Molecular Interaction and Characterization
The compound's derivatives have been involved in studies focusing on molecular interactions and characterization. For instance, one study synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their crystal structures and evaluating various intermolecular interactions. These interactions were thoroughly analyzed using Hirshfeld surfaces and supported by quantum mechanical calculations, providing deep insights into the nature of these interactions (Shukla et al., 2014).
Material Science and Polymer Research
In material science, the compound's derivatives have been used in the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics. These telechelics were then selectively sulfonated and utilized in the formation of multiblock copolymers, showcasing applications in proton exchange membranes. The synthesized copolymers formed flexible, transparent films, indicating potential applications in various fields including energy and materials engineering (Ghassemi et al., 2004).
Spectral Analysis and Quantum Chemical Studies
There have been spectral analyses and quantum chemical studies on the compound's derivatives, focusing on understanding their molecular geometry and chemical reactivity. Such studies involve recording FT-IR, NMR spectra, and conducting computational calculations to comprehend the molecular structure and reactivity of the compounds, which can be crucial in fields like computational chemistry and drug design (Satheeshkumar et al., 2017).
Vibrational Spectroscopy and Thermodynamic Properties
In vibrational spectroscopy, derivatives of the compound have been analyzed to determine their molecular geometries, vibrational frequencies, and thermodynamic properties. This is vital in understanding the physical properties of the material and its potential applications in fields like material science and thermodynamics (Chaitanya et al., 2011).
Molecular Synthesis and Biological Evaluation
The compound's derivatives have been synthesized and evaluated for various biological activities. This includes the synthesis of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, which were further evaluated for their pharmacological properties. This indicates the compound's potential role in medicinal chemistry and drug development (Gurupadayya et al., 2008).
Propiedades
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFDFXLDDLYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642820 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone | |
CAS RN |
898756-92-8 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

